4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one
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Overview
Description
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be introduced through the aza-Michael addition reaction between diamines and sulfonium salts . The fluorophenyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis techniques to ensure high yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and cellular communication .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the quinoline core.
Quinolin-2(1H)-one: Contains the quinoline core but lacks the piperazine and fluorophenyl groups.
Uniqueness
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one is unique due to its combined structural features, which confer distinct pharmacological properties.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)15-13-19(25)22-17-7-3-1-5-14(15)17/h1-8,13H,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQLMKVMVPYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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